molecular formula C7H13IO3S B13070390 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13070390
M. Wt: 304.15 g/mol
InChI Key: VIUQLPKZZPAVEL-UHFFFAOYSA-N
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Description

3-Iodo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfonyl groups (1,1-dione) at the 1-position. The molecule features an iodine substituent at position 3 and an isopropoxy group (-OCH(CH₃)₂) at position 4 (Figure 1). The sulfone groups impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity. The isopropoxy group contributes steric bulk, which may influence solubility and intermolecular interactions.

Properties

Molecular Formula

C7H13IO3S

Molecular Weight

304.15 g/mol

IUPAC Name

3-iodo-4-propan-2-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C7H13IO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3

InChI Key

VIUQLPKZZPAVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CS(=O)(=O)CC1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of iodinated derivatives .

Scientific Research Applications

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with biological molecules through sulfur chemistry. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Thiolane Sulfone Derivatives and Related Compounds

Compound Name Molecular Formula Substituents (Position 3,4) Key Functional Groups Reactivity/Applications Reference
3-Iodo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione C₇H₁₀IO₄S₂ I, OCH(CH₃)₂ Iodo, sulfone, isopropoxy Electrophilic reagent potential
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione C₇H₉BrF₃O₄S₂ Br, OCH(CF₃)₂ Bromo, sulfone, trifluoroisopropoxy Enhanced lipophilicity for agrochemicals
2-[4-(3-Methyl-5-thioxo-4-phenyl-...)isoindoline-1,3-dione (13c) C₂₃H₁₈N₄O₂S Thioxo, phenyl Thioxo, isoindoline-dione Antimicrobial activity

Key Findings :

  • Reactivity : The iodine atom in the target compound enhances its utility in cross-coupling or substitution reactions compared to brominated analogs.
  • Lipophilicity : Trifluoroisopropoxy groups increase hydrophobicity, favoring membrane permeability in bioactive molecules.
  • Thermal Stability : Isoindoline-dione derivatives exhibit superior thermal stability, likely due to aromatic stacking interactions .

Research Findings and Data Analysis

  • Biological Potential: Thiolane sulfones’ electron-deficient cores may interact with biological targets, though direct evidence is lacking. Isoindoline-dione derivatives, in contrast, show confirmed antimicrobial properties .

Biological Activity

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an iodine atom, a thiolane ring, and a sulfone group, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C7H13IO3S
  • Molecular Weight : 318.13 g/mol
  • IUPAC Name : 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

The biological activity of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique combination of the oxetane ring and sulfone group enhances its binding affinity and specificity. Additionally, the iodine atom may facilitate halogen bonding, influencing the compound's pharmacological properties. Preliminary studies indicate that this compound may exhibit therapeutic effects worthy of further investigation in drug development.

In Vitro Studies

Initial assessments of the compound's biological activity have focused on its cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar structural features exhibit significant inhibitory effects on cell viability. The evaluation typically employs assays such as MTT or IC50 determination to quantify cytotoxicity.

Table 1: IC50 Values for Related Compounds

Compound NameCell LineIC50 (μM)
Compound AA549116.26
Compound BHeLa140.60
3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dioneTBDTBD

In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione. Animal models, such as nude mice xenografted with cancer cells, allow researchers to observe tumor growth inhibition and survival rates post-treatment. These studies provide insights into the compound's efficacy and safety profile.

Case Study Example
A recent study utilized a xenograft model where nude mice were injected with A549-luc lung cancer cells. Following treatment with various compounds including derivatives of isoindole, tumor sizes were monitored over a period of 60 days. Histopathological analyses were also conducted to assess the impact on vital organs .

Comparative Analysis with Similar Compounds

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can be compared with other structurally similar compounds to evaluate differences in biological activity.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Characteristics
3-Iodo-4-(oxetan-3-yloxy)-thiolane-1,1-dioneIodine, oxetane ringUnique due to oxetane integration
3-Bromo-4-(propan-2-yloxy)-thiolane-1,1-dioneBromine instead of iodineSlightly different reactivity profile
3-Chloro-4-(propan-2-yloxy)-thiolane-1,1-dioneChlorine instead of iodineReduced halogen bonding ability

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